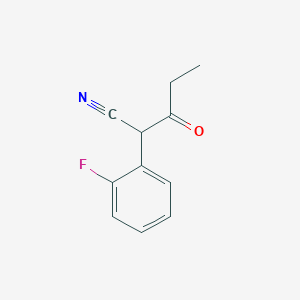
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl. It is a morpholine derivative, characterized by the presence of a trifluoromethyl group and a methyl group attached to the morpholine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of 5-methyl-2-(trifluoromethyl)morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl and methyl groups on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and methyl groups play a crucial role in modulating the compound’s activity. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride
- 2-(Trifluoromethyl)morpholine hydrochloride
- 5-Methyl-2-(trifluoromethyl)morpholine
Uniqueness
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride is unique due to the specific arrangement of the trifluoromethyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H11ClF3NO |
|---|---|
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
5-methyl-2-(trifluoromethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-3-11-5(2-10-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H |
Clave InChI |
LYSZXKSUXIEGMN-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(CN1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)




![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)




![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
